Enmein, 13-deoxy-19-hydroxy-, (19R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves multiple steps, typically starting from naturally occurring diterpenoids. The synthetic route often includes oxidation, reduction, and substitution reactions to modify the diterpenoid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Enmein, 13-deoxy-19-hydroxy-, (19R)- is still under research and development. The focus is on developing scalable and cost-effective methods to produce this compound in large quantities. Current methods involve the extraction of precursor compounds from plant sources, followed by chemical modification .
Chemical Reactions Analysis
Types of Reactions
Enmein, 13-deoxy-19-hydroxy-, (19R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions are typically modified diterpenoids with enhanced biological activity. These products are often tested for their efficacy in inhibiting cancer cell proliferation .
Scientific Research Applications
Enmein, 13-deoxy-19-hydroxy-, (19R)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other biologically active compounds.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Potential use in developing antitumor drugs due to its ability to inhibit cancer cell growth.
Industry: Research is ongoing to develop industrial-scale production methods for this compound.
Mechanism of Action
The mechanism of action of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may involve the modulation of signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Oridonin: Another diterpenoid with similar antitumor properties.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase.
Plectranthin: A diterpenoid with potential anticancer activity.
Uniqueness
Enmein, 13-deoxy-19-hydroxy-, (19R)- stands out due to its specific structural modifications, which enhance its biological activity compared to other diterpenoids. Its unique ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in the field of antitumor drugs .
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |
InChI Key |
CTIGXMGFKDJDRU-QLVGEYSLSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.